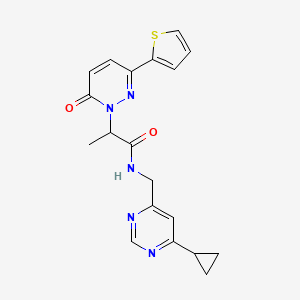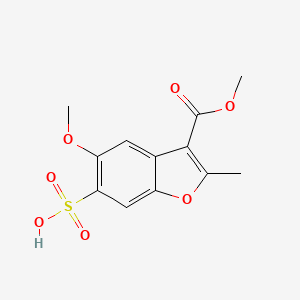![molecular formula C24H25N5O3S B2858688 N-cyclohexyl-2-(4-((3-methoxyphenyl)thio)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide CAS No. 1111290-92-6](/img/structure/B2858688.png)
N-cyclohexyl-2-(4-((3-methoxyphenyl)thio)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Triazoles are a class of nitrogen-containing heterocyclic compounds . They have two isomers: 1,2,3-triazole and 1,2,4-triazole . Triazoles and their derivatives have significant biological properties including antimicrobial, antiviral, antitubercular, anticancer, anticonvulsant, analgesic, antioxidant, anti-inflammatory, and antidepressant activities .
Synthesis Analysis
The synthesis of triazoles has attracted much attention due to their wide range of biological activities . Various methods have been developed for the synthesis of triazole compounds from different nitrogen sources .Molecular Structure Analysis
Triazoles have a five-membered ring structure containing three nitrogen atoms and two carbon atoms . They can accommodate a broad range of substituents (electrophiles and nucleophiles) around the core structures .Chemical Reactions Analysis
Triazoles can undergo a variety of chemical reactions due to their unique structure . They can form a variety of non-covalent bonds with enzymes and receptors, inducing broad-spectrum biological activities .Physical And Chemical Properties Analysis
Triazoles are known for their high thermal stability . The numerous C–N bonds and N–N bonds in fused heterocycles contribute markedly to the powerful storage capacity of energetic materials .Wissenschaftliche Forschungsanwendungen
Potential as Antidepressant Agents
A study by Sarges et al. (1990) indicates that compounds from the 4-amino[1,2,4]triazolo[4,3-a]quinoxalines class, which are structurally related to N-cyclohexyl-2-(4-((3-methoxyphenyl)thio)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide, show potential as rapid-acting antidepressant agents. This potential is based on their ability to reduce immobility in behavioral despair models in rats.
Anticancer Activity
Several studies have explored the anticancer potential of compounds structurally related to this compound. For instance, Reddy et al. (2015) synthesized a series of 1,2,4-triazolo[4,3-a]-quinoline derivatives and evaluated their anticancer activity, finding that certain compounds showed significant cytotoxicity against various human cancer cell lines.
Synthesis and Chemical Properties
Research by An et al. (2017) demonstrates the diversified synthesis of 2-(4-oxo[1,2,3]triazolo[1,5-a]quinoxalin-5(4H)-yl)acetamide derivatives, highlighting the chemical versatility and potential for creating structurally varied compounds related to this compound.
Development of Selective Antagonists
Catarzi et al. (2005) investigated 1,2,4-triazolo[1,5-a]quinoxaline derivatives, closely related to this compound, for their potential as human A3 adenosine receptor antagonists, yielding compounds with high potency and selectivity (Catarzi et al., 2005).
Antimicrobial Applications
The antimicrobial potential of triazoloquinoxaline derivatives, structurally similar to this compound, was explored by Badran et al. (2003), who synthesized various derivatives and evaluated their in vitro antibacterial and antifungal activities.
Potential in Treating Neurological Disorders
The work of Alswah et al. (2013) on the synthesis and evaluation of [1,2,4]Triazolo[4,3-a]quinoxaline derivatives, related to this compound, indicates their potential as novel anticonvulsant agents.
Wirkmechanismus
Target of Action
It is known that 1,2,4-triazole derivatives, which this compound is a part of, have a wide range of pharmacological activity .
Mode of Action
It is known that 1,2,4-triazole derivatives have antiviral properties and are resistant to metabolic degradation . They are considered bioisosteres of amide, ester, or carboxyl groups , which suggests that they might interact with biological targets in a similar way as these groups do.
Biochemical Pathways
It is known that 1,2,4-triazole derivatives can intercalate dna , which suggests that they might affect DNA replication and transcription processes.
Pharmacokinetics
It is known that 1,2,4-triazole derivatives generally have good pharmacokinetic and pharmacodynamic properties .
Result of Action
It is known that 1,2,4-triazole derivatives can intercalate dna , which might lead to the inhibition of DNA replication and transcription, and ultimately cell death.
Action Environment
It is known that the synthesis of 1,2,4-triazole derivatives can be influenced by various environmental conditions .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-cyclohexyl-2-[4-(3-methoxyphenyl)sulfanyl-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N5O3S/c1-32-17-10-7-11-18(14-17)33-23-22-27-28(15-21(30)25-16-8-3-2-4-9-16)24(31)29(22)20-13-6-5-12-19(20)26-23/h5-7,10-14,16H,2-4,8-9,15H2,1H3,(H,25,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUGNSWVSMRZFNZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)SC2=NC3=CC=CC=C3N4C2=NN(C4=O)CC(=O)NC5CCCCC5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![Ethyl (1S,4R,5R)-2-azabicyclo[2.1.1]hexane-5-carboxylate](/img/structure/B2858621.png)

![1-(benzo[d]isoxazol-3-yl)-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)methanesulfonamide](/img/structure/B2858624.png)
![4-(4-Fluorophenyl)-4-oxo-2-[(2-thienylmethyl)amino]butanoic acid](/img/structure/B2858625.png)
